4-(Trifluoromethylthio)phenyl triflate

Lipophilicity Drug Discovery ADME

Late-stage installation of the -SCF3 group on complex drug candidates often requires multi-step, low-yielding sequences. 4-(Trifluoromethylthio)phenyl triflate provides a single-step solution via Pd- or Ni-catalyzed cross-coupling, directly introducing the 4-(trifluoromethylthio)phenyl moiety with high fidelity. • Dual functionality: Aryl triflate leaving group + pre-installed -SCF3 substituent. • Streamlines synthetic routes, improves overall yield, ensures critical -SCF3 incorporation. • Suitable for medicinal chemistry, agrochemical, and materials science applications.

Molecular Formula C8H4F6O3S2
Molecular Weight 326.227
CAS No. 1199773-43-7
Cat. No. B598718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethylthio)phenyl triflate
CAS1199773-43-7
Molecular FormulaC8H4F6O3S2
Molecular Weight326.227
Structural Identifiers
SMILESC1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)(F)F
InChIInChI=1S/C8H4F6O3S2/c9-7(10,11)18-6-3-1-5(2-4-6)17-19(15,16)8(12,13)14/h1-4H
InChIKeyYYBAGZUYNXKDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethylthio)phenyl Triflate: Sourcing & Differentiation


4-(Trifluoromethylthio)phenyl triflate (CAS 1199773-43-7) is a specialty electrophilic reagent featuring a unique combination of an aryl triflate leaving group and a -SCF3 substituent . This fluorinated building block is distinguished by its dual functionality: the triflate moiety enables robust performance in cross-coupling chemistries, while the trifluoromethylthio group confers significantly enhanced lipophilicity and metabolic stability to target molecules . In contrast to conventional aryl halides, this compound offers a strategic advantage for late-stage functionalization in drug discovery and agrochemical development, where precise control over physicochemical properties is paramount .

Electrophilic aryl triflate with pre-installed -SCF3
Compatible with Pd- and Ni-catalyzed cross-coupling
Enables lipophilicity modulation without late-stage thiolation

4-(Trifluoromethylthio)phenyl Triflate vs. Generic Electrophiles


Generic aryl halides (e.g., bromides, iodides) or simple aryl triflates lack the strategic -SCF3 substituent that is pre-installed on this compound . Substituting a generic electrophile would necessitate a separate, often low-yielding, late-stage trifluoromethylthiolation step, introducing additional synthetic complexity, cost, and potential for failure [1]. Furthermore, the unique electronic environment created by the strong electron-withdrawing -SCF3 group modulates the reactivity of the triflate leaving group, differentiating its performance in cross-coupling reactions compared to non-fluorinated analogs [2]. This pre-functionalized building block streamlines synthetic routes, improves overall yield, and ensures the critical -SCF3 moiety is incorporated with high fidelity, which is essential for achieving desired pharmacokinetic profiles in drug candidates [3].

Generic electrophiles lack -SCF3
Replacing with aryl halides or simple triflates forces a separate, often low-yielding SCF3 installation, adding steps and cost.
Reactivity profile shifts without -SCF3
The electron-withdrawing -SCF3 modulates triflate leaving-group behavior; non-fluorinated analogs may not reproduce coupling performance.
Risk to SCF3 incorporation fidelity
Late-stage thiolation routes may compromise regiochemical fidelity and overall yield, making the pre-functionalized building block a more predictable starting point.

4-(Trifluoromethylthio)phenyl Triflate Performance Data


Lipophilicity Enhancement by SCF3

The -SCF3 group on 4-(trifluoromethylthio)phenyl triflate is a potent lipophilicity enhancer. The Hansch hydrophobic parameter (π) for the -SCF3 group is 1.44, which is substantially higher than for common substituents like -CF3 (π = 0.88) or -CH3 (π = 0.56). This translates to a significant increase in LogP for molecules containing the 4-(trifluoromethylthio)phenyl moiety [1].

Lipophilicity (Hansch π)
Class-level inference
1.44
Δ +0.56 vs -CF3 (0.88); Δ +0.88 vs -CH3 (0.56)
Higher LogP contribution than common substituents; supports membrane permeability design
Class-level Hansch constant; scaffold-specific LogP must be confirmed
Lipophilicity Drug Discovery ADME

Cross-Coupling: Triflate vs. Halide Reactivity

The triflate leaving group on this compound offers a distinct reactivity profile compared to aryl halides. A Ni-catalyzed protocol developed for Csp2-O bond trifluoromethylthiolation demonstrates that aryl triflates are efficient coupling partners, providing a mild and operationally simple route to Ar-SCF3 products. While specific yields for 4-(trifluoromethylthio)phenyl triflate were not detailed in the study, the general method achieved yields up to 96% for a range of aryl triflates, showcasing the viability of this electrophile class for late-stage functionalization where halides may be incompatible [1].

Cross-Coupling Reactivity
Cross-study comparable
Ni-catalyzed Ar-OTf coupling up to 96% yield
Triflate enables mild coupling orthogonal to aryl halides, broadening synthetic scope
Class-level data; exact yield for this building block to be verified
Cross-Coupling Catalysis Late-Stage Functionalization

Pre-Installed SCF3 for Streamlined Synthesis

Using 4-(trifluoromethylthio)phenyl triflate as a building block circumvents the need for late-stage electrophilic trifluoromethylthiolation of phenols, a step that can be low-yielding. For example, direct electrophilic trifluoromethylthiolation of phenol itself requires strong acid promoters and can suffer from regioselectivity issues, whereas the pre-functionalized aryl triflate offers a defined, high-purity starting point for downstream chemistry [1].

Synthetic Efficiency
Class-level inference
Target approach
Pre-installed -SCF3 building block; no separate thiolation step
Comparator
Late-stage electrophilic SCF3 installation on phenol; potential regioselectivity issues, lower overall yield
Pre-functionalized approach may shorten route and improve overall yield by 10–30%
Benefit is route-dependent; validate in target synthesis
Synthetic Efficiency Process Chemistry Yield Optimization

4-(Trifluoromethylthio)phenyl Triflate Applications


Pharmaceutical Late-Stage Functionalization

4-(Trifluoromethylthio)phenyl triflate is ideally suited for the late-stage introduction of the 4-(trifluoromethylthio)phenyl moiety via palladium- or nickel-catalyzed cross-coupling reactions . Its triflate group provides a robust and orthogonal handle for coupling with boronic acids or organometallic reagents, allowing medicinal chemists to install a highly lipophilic and metabolically stable -SCF3 group onto a complex drug scaffold in the final steps of synthesis. This approach minimizes the number of steps involving sensitive intermediates and maximizes the probability of success in structure-activity relationship (SAR) studies .

Fluorinated Agrochemical Synthesis

The compound's high fluorine content and lipophilic nature make it a valuable precursor for creating novel agrochemical agents with enhanced bioavailability and environmental stability . It can be employed in the synthesis of complex aryl-SCF3 ethers and thioethers, which are privileged motifs in modern crop protection chemistry. The pre-installed SCF3 group ensures that these critical properties are retained throughout the synthetic sequence, offering a more direct and efficient route compared to constructing the same functionality from simpler, non-fluorinated materials .

Advanced Materials with Tuned Surfaces

In materials science, the unique combination of a strong electron-withdrawing -SCF3 group and a reactive triflate handle on a phenyl ring provides a versatile platform for creating functionalized surfaces and polymers . 4-(Trifluoromethylthio)phenyl triflate can be used to modify polymer backbones or to create self-assembled monolayers (SAMs) with tailored hydrophobicity and electronic properties. This is particularly relevant for applications in organic electronics, where precise control over interfacial energetics and wettability is paramount .

Application
Selection Property
Validation Focus
Late-stage functionalization (drug discovery)
Aryl triflate cross-coupling handle & pre-installed -SCF3
Coupling yield, functional group tolerance, and LogP measurement
Fluorinated agrochemical development
High fluorine content & lipophilic character
Bioavailability and environmental stability assays
Functionalized surfaces and polymers
Electron-withdrawing -SCF3 and reactive triflate for surface modification
Surface energy and electronic property characterization

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